molecular formula C10H12BrF3O3SSi B1382312 2-Bromo-6-(trimethylsilyl)phenyl triflate CAS No. 1092542-31-8

2-Bromo-6-(trimethylsilyl)phenyl triflate

Cat. No.: B1382312
CAS No.: 1092542-31-8
M. Wt: 377.25 g/mol
InChI Key: ZNKAHJCGEPVEBA-UHFFFAOYSA-N
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Description

2-Bromo-6-(trimethylsilyl)phenyl triflate is a chemical compound known for its utility as a precursor in the generation of bromobenzyne intermediates. This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and a triflate group attached to a phenyl ring. It is widely used in organic synthesis, particularly in the field of aryne chemistry, due to its ability to generate reactive intermediates under mild conditions .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(trimethylsilyl)phenyl triflate plays a significant role in biochemical reactions, particularly in the formation of bromobenzyne intermediates. These intermediates are generated in the presence of cesium or potassium fluoride and can be trapped with various dipolariphiles . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the compound’s ability to act as a precursor, enabling the formation of reactive intermediates that participate in further biochemical transformations.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into bromobenzyne intermediates. This conversion is facilitated by the presence of fluoride ions, which promote the formation of the reactive intermediate . The bromobenzyne intermediate can then participate in various organic reactions, including cycloadditions and cross-coupling reactions. These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is typically stored at temperatures between 2-8°C to maintain its stability . Over time, degradation of the compound may occur, potentially affecting its reactivity and the outcomes of biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies would depend on the stability and persistence of the compound and its intermediates.

Metabolic Pathways

This compound is involved in metabolic pathways that generate bromobenzyne intermediates. These pathways likely involve enzymes and cofactors that facilitate the conversion of the compound into its reactive intermediate form . The effects on metabolic flux or metabolite levels would depend on the specific biochemical context and the presence of other interacting molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trimethylsilyl)phenyl triflate typically involves the reaction of 2-bromo-6-(trimethylsilyl)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate group. The general reaction scheme is as follows:

2-Bromo-6-(trimethylsilyl)phenol+Trifluoromethanesulfonic anhydride2-Bromo-6-(trimethylsilyl)phenyl triflate\text{2-Bromo-6-(trimethylsilyl)phenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 2-Bromo-6-(trimethylsilyl)phenol+Trifluoromethanesulfonic anhydride→2-Bromo-6-(trimethylsilyl)phenyl triflate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous-flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of rigorous quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trimethylsilyl)phenyl triflate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include various substituted aromatic compounds and cyclic structures, depending on the nature of the dipolarophile used in the reaction .

Scientific Research Applications

2-Bromo-6-(trimethylsilyl)phenyl triflate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(trimethylsilyl)phenyl triflate is unique due to its ability to generate bromobenzyne intermediates, which are more reactive than their chloro or unsubstituted counterparts. This increased reactivity makes it a valuable tool in organic synthesis for the formation of complex aromatic structures .

Properties

IUPAC Name

(2-bromo-6-trimethylsilylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF3O3SSi/c1-19(2,3)8-6-4-5-7(11)9(8)17-18(15,16)10(12,13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKAHJCGEPVEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Br)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092542-31-8
Record name 1092542-31-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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